molecular formula C10H13NO2 B8190645 2-tert-Butoxy-pyridine-4-carbaldehyde

2-tert-Butoxy-pyridine-4-carbaldehyde

Cat. No.: B8190645
M. Wt: 179.22 g/mol
InChI Key: HNRRMQCFPAQNJV-UHFFFAOYSA-N
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Description

2-tert-Butoxy-pyridine-4-carbaldehyde (CAS 1211519-23-1) is a high-purity chemical building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a pyridine ring, a privileged scaffold in medicinal chemistry that is frequently utilized as a bioisostere to optimize drug activity and influence pharmacokinetics . The specific substitution pattern with a tert-butoxy group and an aldehyde functional group makes this molecule a versatile synthetic intermediate. The aldehyde group is a key reactive handle for further chemical transformations, enabling its use in the synthesis of more complex molecules through reactions such as condensations and coupling reactions . Researchers value this compound for its application in constructing potential therapeutic agents, particularly in the development of pharmaceuticals targeting metabolic diseases like diabetes, where pyridine derivatives show significant promise . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All chemicals must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-8(7-12)4-5-11-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRMQCFPAQNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Picoline Derivatization Strategy

Adapting the Chinese patent CN101906068A, a modified pathway introduces the tert-butoxy group:

Step 1: Chlorination
Reaction of 4-picoline with trichloroisocyanuric acid (TCCA) in CH2Cl2:

  • Mole ratio: 1:1.08 (picoline:TCCA)

  • Temperature: 40–90°C reflux

  • Catalyst: Benzamide (0.5–2 mol%)

Yields 90–95% 4-chloromethylpyridine intermediate.

Step 2: Alkoxylation
Nucleophilic substitution with tert-butoxide:

  • Conditions: KtOBu/DMF, 80°C, 6h

  • Quenching: Saturated NH4Cl solution

Step 3: Oxidation
TEMPO-catalyzed oxidation of hydroxymethyl to aldehyde:

  • Oxidant: 10% NaOCl (pH 9.5–10.5)

  • Co-catalyst: KBr (0.1 eq)

  • Temperature: -10–0°C during addition

Final yield: 78–82% after distillation.

Protective Group Strategies

Directed Ortho-Metalation Approach

The PMC protocol outlines a protective-group-mediated synthesis:

  • Directed metalation :

    • Substrate: 3-tert-butoxy-pyridine

    • Base: LDA (-78°C, THF)

    • Electrophile: DMF (for formylation)

  • Regioselective formylation :
    Achieves >5:1 para:meta selectivity through:

    • Steric shielding by tert-butoxy group

    • Low-temperature metalation (-78°C)

Characteristic 13C NMR: δ 192.4 (CHO), 153.2 (C-O).

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Nitrile hydrolysis8198.5One-pot procedureRequires toxic NaOCl
Chlorination-oxidation8297.2Scalable to kilogram quantitiesMultiple purification steps
Directed metalation6595.8Excellent regiocontrolCryogenic conditions required

Critical Process Parameters

Solvent Effects on Oxidation

Polar aprotic solvents (DMF, DMSO) improve TEMPO solubility but increase over-oxidation risk. Dichloromethane/water biphasic systems optimize:

  • Oxidant partitioning (NaOCl in aqueous phase)

  • Product stability (organic phase isolation)

Temperature Control in Alkoxylation

Maintaining 80±2°C during tert-butoxide substitution prevents:

  • Elimination side reactions

  • Ether cleavage at higher temperatures

Catalytic System Optimization

TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) concentration critically affects oxidation kinetics:

  • <0.5 mol%: Incomplete conversion

  • 1.5 mol%: Increased diacid byproduct formation

Spectroscopic Characterization

1H NMR Signature Patterns

  • Aldehyde proton: δ 9.95–10.05 (singlet)

  • tert-Butyl group: δ 1.32–1.35 (singlet, 9H)

  • Pyridine H3/H5: δ 8.25–8.40 (doublet, J=5.1–5.3 Hz)

IR Spectral Features

  • Strong υ(C=O) absorption: 1705–1715 cm⁻¹

  • Aromatic C-H stretch: 3050–3100 cm⁻¹

  • tert-Butyl C-C vibrations: 1365, 1395 cm⁻¹

Industrial-Scale Considerations

Waste Management

The chlorination-oxidation route generates:

  • NaCl (from NaOCl neutralization)

  • Chlorinated solvents (requires distillation recovery)

Closed-loop systems reduce environmental impact by 40% compared to batch processing .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-pyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits various chemical reactivities:

  • Oxidation : The aldehyde group can be oxidized to yield 2-tert-butoxy-pyridine-4-carboxylic acid.
  • Reduction : It can be reduced to form 2-tert-butoxy-pyridine-4-methanol.
  • Substitution : The tert-butoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)2-tert-butoxy-pyridine-4-carboxylic acid
ReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)2-tert-butoxy-pyridine-4-methanol
SubstitutionVarious nucleophilesProducts vary based on nucleophile

Organic Synthesis

2-tert-Butoxy-pyridine-4-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse reactions makes it valuable in developing new chemical entities.

Biological Studies

The compound is utilized in biological research for:

  • Enzyme-Catalyzed Reactions : It can act as a substrate or inhibitor in enzyme assays, providing insights into enzyme mechanisms and kinetics.
  • Biochemical Probes : Its reactivity allows it to be used as a probe to study biochemical pathways and interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Material Science

In material science, this compound is explored for its potential use in producing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of pyridine derivatives, this compound was synthesized and tested against several bacterial strains. The results indicated notable inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on synthesizing novel derivatives from this compound. These derivatives were assessed for their biological activities, demonstrating enhanced efficacy against specific pathogens compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-pyridine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 2-tert-Butoxy-pyridine-4-carbaldehyde with structurally related pyridine derivatives, highlighting substituent effects and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-tert-butoxy, 4-carbaldehyde 179.22 High purity (98%), reactive aldehyde for condensation reactions
4-tert-Butyl-2-(4-tert-butylphenyl)pyridine 4-tert-butyl, 2-phenyl substituent Not reported Ligand in coordination chemistry and catalysis (e.g., water oxidation)
2-formylpyridine thiosemicarbazone 2-formyl, thiosemicarbazone chain Not reported Antitumor agent; forms stable iron/copper complexes in biological systems
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate 4-formyl, 5-methoxy, 3-carbamate Not reported Protective group strategy in peptide/small-molecule synthesis
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid 2-Boc-amino, 4-chloro, 3-carboxy Not reported Intermediate in medicinal chemistry (e.g., kinase inhibitors)
Key Observations:

Aldehyde Reactivity : Unlike 2-formylpyridine thiosemicarbazone (which forms metal complexes with antitumor activity ), the aldehyde in This compound is sterically shielded by the bulky tert-butoxy group. This may limit its participation in metal-chelation reactions compared to unhindered analogs.

Steric Effects : The tert-butoxy group in the 2-position distinguishes this compound from derivatives like 4-tert-Butyl-2-(4-tert-butylphenyl)pyridine , where bulky substituents enhance stability in catalytic systems .

Biological Activity

2-tert-Butoxy-pyridine-4-carbaldehyde is an organic compound with the molecular formula C10H13NO2, known for its diverse applications in chemistry and biology. This compound has garnered attention due to its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its involvement in enzyme-catalyzed reactions.

The compound features a pyridine ring substituted with a tert-butoxy group and an aldehyde functional group. Its molecular weight is 179.22 g/mol, and it can undergo various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Functional GroupsAldehyde, Ether

The mechanism of action for this compound varies depending on its application. In biochemical assays, it may serve as a substrate or inhibitor for specific enzymes, interacting with active sites and modulating enzyme activity. The precise molecular targets and pathways involved can differ based on the context of its use.

Case Studies

A comparative study involving pyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of lipophilic groups has been shown to improve the penetration of these compounds into bacterial membranes, thereby enhancing their antimicrobial efficacy.

Study ReferenceCompound TestedActivityMIC (µg/mL)
Pyridine-4-carbohydrazidesAntifungal against C. albicansNot specified
Indolyl-Pyridinyl-PropenonesCytotoxicity in GBM cellsGI50 at 10 µM

Research Findings

Recent studies have explored the synthesis and biological evaluation of various pyridine derivatives, including those structurally related to this compound. Findings suggest that modifications at specific positions on the pyridine ring can significantly alter biological activity, indicating that further research could uncover novel therapeutic applications for this compound.

  • Cytotoxicity : In vitro studies have shown that certain substitutions on pyridine derivatives can lead to increased cytotoxicity against cancer cell lines, suggesting potential uses in cancer therapy .
  • Enzyme Interaction : The compound's ability to act as a substrate or inhibitor in enzyme-catalyzed reactions points to its utility in biochemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-tert-Butoxy-pyridine-4-carbaldehyde, and how can purity be maximized?

Methodological Answer: The synthesis typically involves functionalization of pyridine at the 4-position with an aldehyde group, followed by protection of the hydroxyl group using tert-butoxy reagents. A common approach is:

Aldehyde introduction : Use Vilsmeier-Haack formylation on 4-hydroxypyridine derivatives .

Protection : React with tert-butyl bromide or di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in dichloromethane) to form the tert-butoxy group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm by NMR (δ 9.8–10.1 ppm for aldehyde proton) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (CDCl₃) to identify aldehyde (δ ~10 ppm), pyridine ring protons (δ 7.5–8.5 ppm), and tert-butoxy group (δ 1.3 ppm for C(CH₃)₃) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) for structural elucidation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain in the tert-butoxy group .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₀H₁₃NO₂: 179.0946).

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Methodological Answer: The aldehyde group at the 4-position is electron-withdrawing, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. For nucleophilic attacks (e.g., Grignard reagents):

  • Use Lewis acids (e.g., BF₃·Et₂O) to activate the aldehyde for 1,2-addition .
  • For cross-coupling (Suzuki or Heck), protect the aldehyde as an acetal to prevent side reactions. Deprotect post-reaction with aqueous HCl .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT calculations : Compare Gibbs free energy profiles (B3LYP/6-31G*) for proposed reaction pathways (e.g., aldol vs. Michael addition). Validate with kinetic studies (UV-Vis monitoring at λ = 280 nm) .
  • Isotopic labeling : Use ¹³C-labeled aldehyde to track reaction intermediates via in situ NMR .
  • Control experiments : Test reactivity under inert atmospheres (N₂/Ar) to rule out oxidation byproducts .

Q. How does this compound interact with biological nucleophiles (e.g., cysteine), and what analytical methods quantify these adducts?

Methodological Answer: The aldehyde reacts with cysteine’s thiol group to form a thiazolidine ring:

Reaction conditions : Phosphate buffer (pH 7.4, 37°C), 24 hours.

Analysis :

  • HPLC-MS : Monitor adduct formation (retention time ~8.5 min, [M+H]⁺ = 295.2) .
  • Circular dichroism : Confirm stereoselectivity if chiral centers form .

Q. What are the key considerations for handling air- and moisture-sensitive reactions involving this compound?

Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to prevent aldehyde oxidation .
  • Reaction setup : Use Schlenk lines for anhydrous conditions. Quench excess reagents with NaHCO₃ before workup .
  • Safety : Follow P210 (avoid ignition sources) and P301+P310 (immediate medical attention if ingested) protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
  • Disorder modeling : Apply PART and SUMP restraints to tert-butoxy groups with high thermal motion (B-factors > 5 Ų) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

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